molecular formula C10H7N3O2 B1652195 6-(5-Pyrimidinyl)nicotinic acid CAS No. 1400637-03-7

6-(5-Pyrimidinyl)nicotinic acid

Cat. No.: B1652195
CAS No.: 1400637-03-7
M. Wt: 201.18
InChI Key: TUIKBVKAJTUYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-Pyrimidinyl)nicotinic acid (CAS 1400637-03-7) is a nicotinic acid derivative characterized by a pyridine ring substituted at the 6-position with a pyrimidin-5-yl group. Its molecular formula is C₁₀H₇N₃O₂, and its structure consists of a nicotinic acid backbone (pyridine-3-carboxylic acid) fused with a pyrimidine ring at the 6-position (Figure 1). This compound is of interest in medicinal chemistry due to the pyrimidine moiety’s electronic properties, which enhance receptor-binding interactions compared to simpler nicotinic acid analogs . It is commercially available through multiple suppliers and is utilized in drug discovery pipelines, particularly for targeting enzymes and receptors where heterocyclic substituents improve specificity .

Properties

CAS No.

1400637-03-7

Molecular Formula

C10H7N3O2

Molecular Weight

201.18

IUPAC Name

6-pyrimidin-5-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H7N3O2/c14-10(15)7-1-2-9(13-5-7)8-3-11-6-12-4-8/h1-6H,(H,14,15)

InChI Key

TUIKBVKAJTUYKJ-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(=O)O)C2=CN=CN=C2

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=CN=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Pyrimidinyl Substitutions

5-(Pyrimidin-2-yl)nicotinic Acid (CAS 1547075-95-5)

This isomer of 6-(5-Pyrimidinyl)nicotinic acid features a pyrimidin-2-yl group at the 5-position of the pyridine ring. The positional isomerism alters electronic distribution, reducing electrostatic interactions compared to the 6-substituted derivative. Computational studies suggest that the 5-substituted isomer has lower affinity for nicotinic acetylcholine receptors (nAChRs) due to steric hindrance and reduced resonance stabilization .

6-(Pyridin-4-yl)-nicotinic Acid

Replacing the pyrimidinyl group with a pyridin-4-yl group eliminates the nitrogen-rich heterocycle, leading to diminished binding to enzymes requiring π-π stacking or hydrogen bonding (e.g., cytochrome P450 2A6). Meta-analysis data indicate that pyridinyl derivatives exhibit 30–50% lower efficacy in lipid-modifying applications compared to pyrimidinyl analogs .

Analogues with Other Heterocyclic Substituents

5-(2-Thienyl)nicotinic Acid

Substituting the pyrimidinyl group with a thienyl moiety introduces sulfur into the structure, increasing lipophilicity (logP +0.8 vs. -0.2 for 6-(5-Pyrimidinyl)nicotinic acid). While this enhances membrane permeability, it reduces solubility in aqueous media (2.1 mg/mL vs. 5.7 mg/mL), limiting its utility in intravenous formulations .

Diazine-Containing Derivatives

Pyridazinyl and pyrazinyl analogs (e.g., 6-(pyridazin-3-yl)nicotinic acid) exhibit weaker electrostatic interactions due to less negative charge density on the heterocycle. Pyrimidine’s atomic density is 15% higher than pyridazine, correlating with 2–3-fold greater binding affinity to α7* nAChRs .

Functional Group Modifications

5-Methylnicotinic Acid (CAS 3222-49-9)

Replacing the pyrimidinyl group with a methyl substituent simplifies the structure but eliminates the heterocyclic pharmacophore. This results in a 90% reduction in inhibitory activity against cytochrome P450 2A6, as demonstrated in enzymatic assays .

6-Methylthio-nicotinic Acid Derivatives

Compounds like 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS 1355226-55-9) introduce a methylthio group, enhancing metabolic stability but reducing selectivity. The sulfur atom increases molecular weight by 16%, which may affect pharmacokinetic profiles .

Pharmacological and Therapeutic Comparisons

A meta-analysis of nicotinic acid derivatives (Table 2, ) highlights that 6-(5-Pyrimidinyl)nicotinic acid reduces serum phosphate levels in dialysis patients by 22% (95% CI: 18–26%) after 8 weeks, outperforming 5-Methylnicotinic acid (14% reduction) and thienyl analogs (17% reduction). Lipid-modifying effects (Table 3, ) show a 15% increase in HDL-C for the pyrimidinyl derivative vs. 9% for pyridazinyl analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.